![molecular formula C23H32O2Si B2633988 (E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL CAS No. 445424-76-0](/img/structure/B2633988.png)
(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL
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Overview
Description
“(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL” is a chemical compound that contains a tert-butyldiphenylsilyl (TBDPS) group . The TBDPS group is a protecting group for alcohols .
Synthesis Analysis
The TBDPS group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .Chemical Reactions Analysis
The TBDPS group is prized for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . This can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom . The increased stability towards acidic hydrolysis and nucleophilic species allows for the TBDPS groups in a substrate to be retained while other silyl ethers are removed .Scientific Research Applications
Deprotection of Silyl Ethers
The compound can be used in the deprotection of tert-butyldiphenylsilyl (TBDPS) ethers . This process involves the removal of the silyl protecting group from the oxygen atom in the ether, which can be achieved using a catalytic amount of acetyl chloride in dry methanol . This method is mild, convenient, and does not lead to acylated or chlorinated byproducts .
Peterson Olefination
The compound can be used in the Peterson Olefination, a reaction that allows the preparation of alkenes from α-silylcarbanions . The intermediate β-hydroxy silane may be isolated, and the elimination step - the Peterson Elimination - can be performed later . This reaction offers the possibility of improving the yield of the desired alkene stereoisomer by careful separation of the two diastereomeric β-hydroxy silanes and subsequently performing two different eliminations .
Synthesis of α-Cyanoenamines
The compound can be used in the synthesis of α-Cyanoenamines through the Peterson Olefination . This reaction involves the conversion of α-silylcarbanions to α-Cyanoenamines, which are useful intermediates in organic synthesis .
Stereoselective Synthesis of Alkenes
The compound can be used in the stereoselective synthesis of di- and trisubstituted alkenes . This process involves the use of the tert-butyldiphenylsilyl group in the Peterson Olefination to control the stereochemistry of the resulting alkene .
Peterson Allenation
The compound can be used in the Peterson Allenation, a reaction that involves the use of (Z)- (1-Lithio-1-alkenyl)trimethylsilanes . This reaction allows for the stereoselective synthesis of allenes, which are useful intermediates in organic synthesis .
Protection-Deprotection Strategy
The compound can be used in a protection-deprotection strategy, a common tactic in the synthesis of polyfunctional natural products . This strategy involves the temporary protection of reactive groups to prevent unwanted reactions, followed by their deprotection when necessary .
Mechanism of Action
The Peterson Olefination, a reaction that allows the preparation of alkenes from α-silylcarbanions, might be relevant to the compound as well . The reaction of α-tert-butyldiphenylsilyl carbonyl compounds with organometallics leads with a high diastereoselectivity to erythro-β-hydroxysilanes, which under acidic or basic elimination conditions give E or Z di- and trisubstituted alkenes .
properties
IUPAC Name |
(E)-6-[tert-butyl(diphenyl)silyl]oxy-3-methylhex-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2Si/c1-20(17-18-24)12-11-19-25-26(23(2,3)4,21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-10,13-17,24H,11-12,18-19H2,1-4H3/b20-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWZZZBJFWAADM-LVZFUZTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL |
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